6-Hydroxy-5-(2-methylphenyl)nicotinic acid
Overview
Description
6-Hydroxy-5-(2-methylphenyl)nicotinic acid is a chemical compound with the molecular formula C13H11NO3. It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound features a hydroxyl group at the sixth position and a 2-methylphenyl group at the fifth position on the nicotinic acid ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(2-methylphenyl)nicotinic acid can be achieved through several methods. One common approach involves the reaction of 2-methylphenylboronic acid with 6-bromo-5-hydroxynicotinic acid in the presence of a palladium catalyst. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under an inert atmosphere at elevated temperatures. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-(2-methylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) and palladium on carbon (Pd/C).
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products Formed
Oxidation: Formation of 6-keto-5-(2-methylphenyl)nicotinic acid.
Reduction: Formation of 6-amino-5-(2-methylphenyl)nicotinic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Hydroxy-5-(2-methylphenyl)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including inflammatory and metabolic disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-(2-methylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in inflammation or oxidative stress, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-5-methoxynicotinic acid: Similar structure but with a methoxy group instead of a 2-methylphenyl group.
6-Hydroxy-5-(4-methoxy-2-methylphenyl)nicotinic acid: Similar structure but with an additional methoxy group on the phenyl ring.
Uniqueness
6-Hydroxy-5-(2-methylphenyl)nicotinic acid is unique due to the presence of the 2-methylphenyl group, which may confer distinct chemical and biological properties compared to other nicotinic acid derivatives.
Properties
IUPAC Name |
5-(2-methylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-8-4-2-3-5-10(8)11-6-9(13(16)17)7-14-12(11)15/h2-7H,1H3,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKOMIIDWANXHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CNC2=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686918 | |
Record name | 5-(2-Methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262004-21-6 | |
Record name | 3-Pyridinecarboxylic acid, 1,6-dihydro-5-(2-methylphenyl)-6-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262004-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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